2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone
Overview
Description
“2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone” is a dihydrochalcone compound . It is isolated from Iryanthera juruensis Warb and is a major cytotoxic metabolite when tested against a panel of cancer cell lines .
Molecular Structure Analysis
The empirical formula of “2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone” is C17H18O5 . Its molecular weight is 302.32 .Scientific Research Applications
Synthesis and Chemical Analysis
- Synthesis Methods : The first total synthesis of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone was achieved through selective methylation, meth-oxymethylation, condensation, reduction, and deprotective group techniques. This synthesis provides a foundational approach for creating this compound in a laboratory setting (Li-cong, 2007).
Biological Activities and Potential Therapeutic Uses
- Anti-inflammatory Properties : Studies have identified significant inhibitory activity on edema formation in animal models, suggesting potential applications in treating inflammation (Somsrisa et al., 2013).
- Antioxidant Activity : Dihydrochalcones, including this compound, have shown high antioxidant activities, indicating their potential role in combating oxidative stress and related diseases (Nakamura et al., 2003).
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic properties against various cancer cell lines, suggesting that they may have applications in cancer therapy (Amor et al., 2007).
Other Applications
- Crystal Structure Analysis : The crystal structures of related dihydrochalcones have been determined, which is crucial for understanding their chemical behavior and interactions (Marek et al., 2005).
- Chemopreventive Activity : Chalcones and dihydrochalcones, including this compound, have shown potential in augmenting apoptosis in cancer cells, which could be significant in the field of chemoprevention (Szliszka et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound 2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone are cancer cells . This compound is a major cytotoxic metabolite when tested against a panel of cancer cell lines .
Mode of Action
It is known that it exhibits cytotoxic activity against cancer cells . This suggests that it may interact with cellular components or processes that are critical for the survival and proliferation of these cells.
Biochemical Pathways
Given its cytotoxic activity, it is likely that it interferes with pathways that are essential for cell growth and division .
Result of Action
The primary result of the action of 2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone is the death of cancer cells . This is likely due to the disruption of critical cellular processes, leading to cell death.
Biochemical Analysis
Biochemical Properties
It has been identified as a cytotoxic metabolite, suggesting that it interacts with certain enzymes, proteins, and other biomolecules in the cell
Cellular Effects
2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone has been shown to have cytotoxic effects on a panel of cancer cell lines This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAQUVXWXIVPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348414 | |
Record name | 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75679-58-2 | |
Record name | 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone and what other compounds are often found alongside it?
A1: this compound has been isolated from several plant species, particularly those belonging to the Annonaceae family. This includes the leaves of Ellipeia cuneifolia [] and the aerial parts of Goniothalamus gardneri. [] Interestingly, this compound is often found alongside other flavonoids and dihydrochalcones. For instance, in Ellipeia cuneifolia, it was isolated along with uvangoletin and 2',4',6'-trihydroxy-4-methoxy-dihydrochalcone. [] Similarly, in Goniothalamus gardneri, it was found alongside compounds like flavokawain A, 4,2',4'-trihydroxy-6'-methoxydihydrochalcone, naringenin trimethyl ether, and tsugafolin. [] This co-occurrence suggests potential synergistic bioactivities and warrants further investigation.
Q2: What is the reported cytotoxic activity of this compound?
A2: While the provided research papers [, ] focus on isolation and structural characterization, a separate study [] demonstrated the cytotoxic activity of this compound. This study tested the compound against eight human tumor cell lines and two non-tumorigenic cell lines. Although specific results weren't detailed in the abstract, the study indicates promising antiproliferative activity, highlighting the need for further research into its mechanism of action and potential therapeutic applications.
Q3: How was the structure of this compound elucidated?
A3: Researchers employed a combination of spectroscopic techniques to determine the structure of this compound. These included Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D and 2D, Liquid Chromatography-Mass Spectrometry (LCMS), Ultraviolet-Visible (UV) spectroscopy, and Infrared (IR) spectroscopy. [] By analyzing the data obtained from these techniques and comparing it to existing literature, the researchers were able to confidently identify and confirm the structure of this dihydrochalcone.
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